molecular formula C28H20ClN3O2 B12703384 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide CAS No. 83006-66-0

4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide

Cat. No.: B12703384
CAS No.: 83006-66-0
M. Wt: 465.9 g/mol
InChI Key: VIKWKLAEWVPORA-UHFFFAOYSA-N
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Description

4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, leather, and food industries due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide in an alkaline medium to yield the final azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a dye in various analytical techniques and as a pH indicator.

    Biology: Employed in staining biological tissues for microscopic examination.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in textile and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, such as enzymes and receptors, leading to changes in their activity. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxamide
  • 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-sulfonamide
  • 4-((3-Chloro-2-methylphenyl)azo)-3-hydroxy-N-1-naphthylnaphthalene-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the carboxamide group, which can influence its solubility, stability, and interactions with other molecules. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Properties

CAS No.

83006-66-0

Molecular Formula

C28H20ClN3O2

Molecular Weight

465.9 g/mol

IUPAC Name

4-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C28H20ClN3O2/c1-17-23(29)13-7-14-24(17)31-32-26-21-12-5-3-9-19(21)16-22(27(26)33)28(34)30-25-15-6-10-18-8-2-4-11-20(18)25/h2-16,33H,1H3,(H,30,34)

InChI Key

VIKWKLAEWVPORA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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